6-Isopropoxy-1H-indol-5-ol
Description
6-Isopropoxy-1H-indol-5-ol is a substituted indole derivative featuring a hydroxyl group at position 5 and an isopropoxy group at position 6 of the indole scaffold. The indole core (C₈H₇N) is a bicyclic aromatic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-propan-2-yloxy-1H-indol-5-ol |
InChI |
InChI=1S/C11H13NO2/c1-7(2)14-11-6-9-8(3-4-12-9)5-10(11)13/h3-7,12-13H,1-2H3 |
InChI Key |
XEICEZPBVGHOES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C=CNC2=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Positional Isomerism
- 5-Methoxy-1H-indol-4-ol (CAS 49635-16-7): This compound has a methoxy group at position 5 and a hydroxyl group at position 3. The electron-donating methoxy group increases aromatic ring electron density, altering reactivity compared to 6-isopropoxy-1H-indol-5-ol. The hydroxyl group’s position (4 vs. 5) affects hydrogen-bonding interactions and acidity (predicted pKa ~10.1 for 1H-indol-5-ol derivatives) .
- 5-(6-Methoxy-2-phenyl-1H-indol-5-yl)-1,3-oxazole: The methoxy group at position 6 and phenyl substitution at position 2 create steric hindrance, reducing solubility compared to this compound.
Functional Group Variations
- 1H-Indol-5-ol (5-hydroxyindole): The parent compound lacks the isopropoxy group, resulting in lower molecular weight (133.15 g/mol) and higher polarity. This increases aqueous solubility but reduces lipid membrane penetration .
Physicochemical Properties
*Calculated based on C₁₁H₁₃NO₂.
Q & A
Q. What are the optimal synthetic routes for 6-Isopropoxy-1H-indol-5-ol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically begins with functionalizing indole derivatives. A common approach involves:
- Step 1: Chlorination of 5-methoxy-2-oxindole using triphenylphosphine-carbontetrachloride in acetonitrile to introduce reactivity at the 6th position .
- Step 2: Catalytic reduction (e.g., Pd/C under H₂) to deprotect the methoxy group, followed by isopropoxy introduction via nucleophilic substitution .
- Alternative Route: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent systems, as demonstrated for analogous indole derivatives, achieves regioselective modifications with ~30–35% yield .
Key Considerations: Optimize solvent polarity (acetonitrile vs. PEG-400/DMF) and catalyst loading (CuI) to minimize byproducts. Monitor reaction progress via TLC (e.g., 70:30 EtOAc:hexanes) .
Q. How can researchers design experiments to assess the stability of this compound under varying laboratory conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound at elevated temperatures (40–60°C), pH gradients (2–10), and UV light exposure. Quantify degradation via HPLC with a C18 column and UV detection (λ = 280 nm) .
- Metabolite Identification: Use in vitro models (e.g., liver microsomes) to study enzymatic degradation. LC-HRMS can detect glucuronide metabolites, which retain partial bioactivity despite parent compound degradation .
Data Interpretation: Compare half-life (t₁/₂) across conditions. Degradation kinetics often follow first-order models, with Arrhenius plots predicting shelf-life .
Q. What crystallographic techniques are recommended for resolving the structure of this compound?
Methodological Answer:
Q. How can researchers differentiate this compound from its structural analogs in biological assays?
Methodological Answer:
- Chromatographic Separation: Utilize reverse-phase HPLC with a mobile phase gradient (e.g., 0.1% formic acid in H₂O:MeCN). Confirm identity via retention time matching and HRMS (e.g., [M+H]+ = 207.149) .
- Functional Assays: Compare bioactivity profiles (e.g., enzyme inhibition IC₅₀) against analogs like 5-methoxy-1H-indol-6-ol. Differences in isopropoxy vs. methoxy groups alter lipophilicity and target binding .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved across studies?
Methodological Answer:
- Source Analysis: Compare experimental variables:
- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to harmonize data from disparate studies .
Q. What mechanisms underlie the oxidative degradation of this compound, and how can they be inhibited?
Methodological Answer:
- Mechanistic Probes: Use EPR spectroscopy to detect radical intermediates (e.g., semiquinones) during oxidation. ROS scavengers (e.g., ascorbate) reduce degradation rates .
- Stabilization Strategies: Incorporate antioxidants (e.g., BHT) in formulations or modify the indole scaffold with electron-donating groups (e.g., methyl) to hinder quinone formation .
Q. How can click chemistry be applied to functionalize this compound for targeted drug delivery?
Methodological Answer:
- Azide-Alkyne Coupling: Introduce propargyl or azide moieties at the indole nitrogen. React with PEG-azides or antibody fragments under CuAAC conditions (CuI, 25°C, 12 h) .
- Validation: Confirm conjugation efficiency via MALDI-TOF MS and in vitro targeting assays (e.g., fluorescence microscopy with tagged constructs) .
Q. What computational approaches predict the binding affinity of this compound to cytochrome P450 enzymes?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with CYP3A4 crystal structures (PDB: 1TQN). Parameterize force fields for isopropoxy group interactions .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Calculate binding free energy via MM-PBSA .
Q. How does polymorphism affect the physicochemical properties of this compound?
Methodological Answer:
Q. What strategies enable enantioselective synthesis of this compound derivatives?
Methodological Answer:
- Chiral Catalysts: Use BINOL-derived phosphoric acids for asymmetric Friedel-Crafts alkylation. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .
- Dynamic Resolution: Employ lipases (e.g., CAL-B) in kinetic resolutions of racemic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
